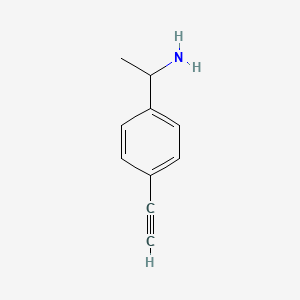

1-(4-Ethynylphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(4-ethynylphenyl)ethanamine |

InChI |

InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3 |

InChI Key |

LMPWVOBLZARDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethan-1-amine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Ethynylphenyl)ethan-1-amine is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral benzylic amine and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular architectures. The primary amine provides a site for amide bond formation, salt formation, and other nucleophilic reactions, while the ethynyl group is a gateway to a rich variety of chemical transformations, most notably "click" chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of the chemical properties, stability, and synthetic considerations for this valuable building block, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogs such as 1-(4-methylphenyl)ethylamine and 1-(4-ethylphenyl)ethanamine.[2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |

| Molecular Formula | C₁₀H₁₁N | - |

| Molecular Weight | 145.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to 1-(4-methylphenyl)ethylamine (liquid) and 1-(4-ethylphenyl)ethanamine (solid).[2][3] |

| Boiling Point | > 200 °C (at atmospheric pressure) | The ethynyl group is expected to increase the boiling point compared to the methyl analog (76-82 °C at 1 mmHg).[2] |

| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO, dichloromethane); sparingly soluble in water. | The amine group can form a hydrochloride salt, which would improve water solubility.[4] |

| pKa (amine) | ~9.2 (for the protonated form) | Similar to other benzylic amines.[4] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl protons, the amine protons, and the acetylenic proton. The acetylenic proton would appear as a singlet around 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne group (typically in the range of 70-90 ppm), in addition to the aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium intensity band around 2100 cm⁻¹ for the C≡C triple bond stretch. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 145, with fragmentation patterns characteristic of benzylic amines.

Synthesis of this compound

The most direct and common synthetic route to this compound is the reductive amination of its corresponding ketone precursor, 1-(4-ethynylphenyl)ethan-1-one.[5][6] This method is widely used in medicinal chemistry for its efficiency and operational simplicity.[7]

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

-

Imine Formation:

-

To a solution of 1-(4-ethynylphenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add an amine source such as ammonium acetate (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Reduction:

-

Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[8] Add NaBH₃CN (e.g., 1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

-

Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the pH is acidic. This will hydrolyze any remaining reducing agent.

-

Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10 to deprotonate the amine product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Amine Source: Ammonium acetate serves as a convenient in-situ source of ammonia for the imine formation.

-

Reducing Agent: Sodium cyanoborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting ketone, thus improving the yield of the desired amine.[8]

-

pH Control: The initial imine formation is typically favored under slightly acidic to neutral conditions. The final basic work-up is crucial to ensure the amine product is in its free base form for efficient extraction into an organic solvent.

Chemical Stability and Handling

Stability:

-

Oxidation: Primary amines, especially benzylic amines, can be susceptible to air oxidation over time, which may lead to discoloration and the formation of impurities.

-

Polymerization of the Alkyne: Terminal alkynes can undergo polymerization, particularly in the presence of certain metals or upon exposure to heat and light. While this is generally less of a concern under typical storage conditions for this molecule, it is a potential degradation pathway.

-

Light and Heat Sensitivity: As with many organic compounds containing aromatic and reactive functional groups, prolonged exposure to light and elevated temperatures should be avoided to minimize degradation.

Recommended Storage and Handling:

-

Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration (2-8 °C) is advisable for long-term storage to minimize potential degradation.[2]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable building block in the synthesis of pharmaceuticals and biologically active molecules.[9][10][11]

Figure 2: Key reaction pathways for this compound.

Reactions of the Amine Group:

-

Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in the synthesis of many drug candidates.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

-

N-Alkylation: The amine can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with other aldehydes or ketones can provide a more controlled route to secondary or tertiary amines.[8]

Reactions of the Ethynyl Group:

-

Click Chemistry: The terminal alkyne is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and specific formation of triazole linkages, which are often used as bioisosteres for amide bonds.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for constructing complex molecular frameworks by forming new carbon-carbon bonds.

-

Glaser Coupling: The oxidative coupling of the terminal alkyne can be used to synthesize symmetric diynes, which can be valuable intermediates or target molecules in their own right.

The presence of both the amine and the ethynyl group allows for orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery screening. For example, the amine can be functionalized first, followed by a modification of the alkyne, or vice versa, providing a high degree of synthetic flexibility.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be confidently predicted based on its constituent functional groups and analogous structures. A thorough understanding of its synthesis, stability, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel and complex molecules.

References

-

Chem-Impex. 1-(4-Methylphenyl)ethylamine. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

MySkinRecipes. (4-Ethynylphenyl)methanamine. [Link]

-

FooDB. Showing Compound Ethanamine (FDB003242). [Link]

-

DOI. Supporting Information For: S1. [Link]

-

Amazon AWS. Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties and Atomistic Simulation. [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

-

Macmillan Group. Enantioselective Organocatalytic Reductive Amination. [Link]

-

Semantic Scholar. Microporous poly(tri(4-ethynylphenyl)amine) networks:synthesis, properties, and atomistic simulation. [Link]

-

PubChem. 1-(4-Phenylphenyl)ethan-1-amine. [Link]

-

MDPI. 3-(4-Ethynylphenyl)-1,5-diphenylformazan. [Link]

-

PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

-

RSC Publishing. Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones. [Link]

-

PMC. (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime. [Link]

-

ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

-

ScienceDirect. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

-

PMC. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

SIELC Technologies. Ethanone, 1-phenyl-, oxime. [Link]

-

Molecular Therapeutics. Medicinal Chemistry of Drugs. [Link]

Sources

- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(4-Ethylphenyl)ethanamine AldrichCPR 147116-33-4 [sigmaaldrich.com]

- 4. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Buy 1-(4-Phenylmethoxyphenyl)ethanamine | 65746-45-4 [smolecule.com]

- 10. (4-Ethynylphenyl)methanamine [myskinrecipes.com]

- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 1-(4-Ethynylphenyl)ethan-1-amine in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-(4-Ethynylphenyl)ethan-1-amine

Executive Summary

This compound (CAS: 1213055-61-8 for free base; 2490344-82-4 for HCl salt) is a bifunctional chiral intermediate featuring a primary amine and a terminal alkyne. Its structural duality makes it a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib analogs) and "Click Chemistry" bioconjugates.

This guide provides a comprehensive analysis of its solubility behavior, governing physicochemical principles, and solvent selection strategies for synthesis and purification. Due to the compound's specialized nature, this profile integrates available empirical data from structural homologs with predictive modeling to guide experimental design.

Physicochemical Characterization

Understanding the solubility of this molecule requires analyzing the competition between its hydrophobic ethynyl-phenyl core and its hydrophilic ethylamine tail.

| Property | Value (Predicted/Analog*) | Mechanistic Implication |

| Molecular Weight | 145.20 g/mol | Low MW favors dissolution in small-molecule solvents. |

| LogP (Octanol/Water) | ~1.9 – 2.2 | Moderately lipophilic. Prefers organic phases but retains some water affinity.[1] |

| pKa (Amine) | ~9.0 – 9.2 | Exists as a cationic species at pH < 7. Solubility is highly pH-dependent. |

| pKa (Alkyne) | ~25 | The terminal proton is weakly acidic; stable to mild bases but deprotonated by strong bases (e.g., NaH, BuLi). |

| H-Bond Donors/Acceptors | 2 / 1 | Primary amine facilitates H-bonding in protic solvents (MeOH, Water). |

*Values estimated based on 4-ethynylaniline and

Solubility Profile & Solvent Compatibility

The solubility of this compound is strictly dictated by its ionization state. The Free Base behaves as a lipophilic organic amine, while the Salt (HCl) behaves as an ionic solid.

Table 1: Predicted Solubility Matrix

| Solvent Class | Specific Solvent | Free Base Solubility | Salt (HCl) Solubility | Application Context |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | High (>50 mg/mL) | General solvent; recrystallization. |

| Polar Protic | Water (pH 7) | Low (<5 mg/mL) | High (>100 mg/mL) | Aqueous workup; Click chemistry (with cosolvent). |

| Polar Aprotic | DMSO, DMF, NMP | Very High | High | Sonogashira coupling; Library storage. |

| Chlorinated | Dichloromethane (DCM) | High | Negligible | Extraction; Normal phase chromatography. |

| Ethers | THF, 1,4-Dioxane | High | Low/Moderate | Grignard generation; Pd-catalyzed coupling. |

| Hydrocarbons | Hexane, Toluene | Moderate (Warm) | Insoluble | Antisolvent for precipitation. |

Critical Handling Note: The primary amine is sensitive to atmospheric CO₂. Prolonged exposure in non-anhydrous solvents can lead to carbamate salt precipitation. Store solutions under Argon/Nitrogen.

Experimental Protocol: Self-Validating Solubility Determination

To establish exact saturation points for your specific batch (which may vary by enantiomeric purity), use the following Equilibrium Solubility Protocol . This method includes self-check steps to ensure data integrity.

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Weigh ~20 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Self-Validation Check: If the solution becomes clear, the compound is highly soluble (>100 mg/mL). Add more solid until a suspension persists.

-

-

Phase Separation: Centrifuge or filter through a 0.45 µm PTFE filter (compatible with most organics).

-

Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., MeCN/Water) and inject into HPLC. Calculate concentration against a standard curve.

Application-Specific Solvent Selection

A. Sonogashira Coupling[2][3]

-

Challenge: Requires solubility of the organic halide, the alkyne (our amine), and the inorganic base (often Cs₂CO₃ or K₃PO₄).

-

Recommendation: Use DMF or DMAc . The free base amine is highly soluble here.

-

Protocol Tip: If using the HCl salt, add an extra equivalent of TEA or DIPEA to liberate the free amine in situ before adding the Pd catalyst to prevent catalyst poisoning by the acid.

B. Click Chemistry (CuAAC)

-

Challenge: Often performed in aqueous media where the lipophilic alkyne is insoluble.

-

Recommendation: Use a tBuOH / Water (1:1) mixture.

-

Why? tBuOH solubilizes the phenyl-alkyne core, while water supports the copper catalyst system.

C. Purification via Acid-Base Extraction

-

Logic: Leverage the pKa (~9.0) for purification without chromatography.

-

Workflow:

-

Dissolve crude mixture in Dichloromethane (DCM) .

-

Wash with 1M HCl . The amine protonates and moves to the Aqueous Phase (Solubility switch).

-

Discard Organic Phase (removes non-basic impurities).

-

Basify Aqueous Phase to pH 12 with NaOH. The amine precipitates or oils out.

-

Extract back into DCM or EtOAc .

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1213055-61-8. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

-

Bergbreiter, D. E. (2002). Using Soluble Polymers to Recover Catalysts and Ligands. Chemical Reviews (Context on amine solubility in catalysis). Retrieved from [Link]

Sources

1-(4-Ethynylphenyl)ethan-1-amine CAS number and molecular weight

Topic: 1-(4-Ethynylphenyl)ethan-1-amine: Technical Profile & Synthesis Guide

Part 1: Executive Summary

This compound is a high-value chiral building block in medicinal chemistry and materials science. Characterized by a terminal alkyne handle and a primary amine at the benzylic position, this bifunctional scaffold is critical for "Click Chemistry" (CuAAC) applications, the design of covalent kinase inhibitors, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure allows for orthogonal functionalization—the amine serves as a connection point for pharmacophores, while the alkyne enables bio-orthogonal conjugation or library expansion.

Part 2: Chemical Identity & Properties

The compound exists as a racemic mixture or as distinct enantiomers. In high-precision drug development, the (R)- or (S)-isomers are preferred to match the stereochemical requirements of the target binding pocket.

Table 1: Physicochemical Profile[1][2]

| Property | Data |

| Compound Name | This compound |

| IUPAC Name | 1-(4-Ethynylphenyl)ethanamine |

| Common Synonyms | 4-(1-Aminoethyl)phenylacetylene; 4-Ethynyl- |

| CAS Number (R-isomer) | 1213055-61-8 |

| CAS Number (Ketone Precursor) | 42472-69-5 (1-(4-Ethynylphenyl)ethan-1-one) |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| Physical State | Pale yellow oil or low-melting solid (free base); White solid (HCl salt) |

| Solubility | Soluble in DMSO, MeOH, DCM; HCl salt soluble in water |

| pKa (Calculated) | ~9.0 (Amine conjugate acid) |

Part 3: Structural Analysis & Reactivity

The molecule features two distinct reactive centers driven by electronic effects:

-

The Benzylic Amine (C1 Position):

-

Reactivity: Nucleophilic attack (acylation, alkylation, reductive amination).

-

Chirality: The C1 carbon is a stereocenter.[1] The (R)-isomer is often pharmacologically distinct. Resolution is typically achieved via chiral HPLC or crystallization with tartaric acid derivatives.

-

-

The Terminal Alkyne (C4 Position):

-

Reactivity: 1,3-Dipolar cycloaddition (Click reaction), Sonogashira coupling, Glaser coupling.

-

Stability: The terminal proton is weakly acidic (

), allowing deprotonation by strong bases (e.g., n-BuLi) for nucleophilic substitution.

-

Part 4: Synthetic Pathways

The synthesis of this compound typically proceeds via the ketone precursor to avoid early-stage handling of the sensitive amine.

Method A: Reductive Amination (Primary Route)

This method converts 1-(4-ethynylphenyl)ethan-1-one directly to the racemic amine.

-

Precursor: 1-(4-Ethynylphenyl)ethan-1-one (CAS 42472-69-5).[2]

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Protocol:

-

Dissolve 1-(4-ethynylphenyl)ethan-1-one (1.0 eq) in dry methanol.

-

Add

(10.0 eq) to form the imine intermediate in situ. Stir at RT for 2 hours. -

Cool to 0°C and slowly add

(1.5 eq). -

Stir at RT for 12–16 hours.

-

Quench: Acidify with 1N HCl to decompose excess hydride, then basify with NaOH to pH >10.

-

Extraction: Extract with DCM, dry over

, and concentrate. -

Purification: Silica gel chromatography (DCM:MeOH:NH4OH).

-

Method B: Sonogashira Coupling (Convergent Route)

Used when the chiral amine is already available as a halide.

-

Precursor: (S)-1-(4-Bromophenyl)ethanamine (Boc-protected).

-

Reagents: Trimethylsilylacetylene (TMS-acetylene),

, CuI, TEA. -

Step 1: Coupling of the aryl bromide with TMS-acetylene.

-

Step 2: Deprotection of the TMS group using

/MeOH or TBAF. -

Step 3: Acidic removal of the Boc group to yield the free amine.

Synthesis Workflow Diagram

Caption: Logical flow for the synthesis and resolution of this compound from its ketone precursor.

Part 5: Applications in Drug Discovery

Covalent Kinase Inhibitors

The ethynyl group acts as a "warhead" or a linker. In fragment-based drug discovery (FBDD), this molecule serves as a probe. The alkyne can target cysteine residues in the ATP-binding pocket of kinases, forming irreversible covalent bonds that enhance potency and selectivity.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require precise linkers between the E3 ligase ligand and the protein of interest (POI) ligand.

-

Role: The amine conjugates to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).

-

Click Reaction: The alkyne undergoes CuAAC with an azide-terminated POI ligand to form a rigid triazole linker, optimizing the ternary complex geometry.

"Clickable" Chemical Probes

Researchers use this scaffold to create photoaffinity probes. The alkyne is bio-orthogonal, allowing the probe to be "clicked" to a fluorescent tag (e.g., Azide-Fluor 488) after cell lysis, facilitating the visualization of drug distribution without interfering with biological processes.

Part 6: Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is prone to polymerization upon prolonged exposure to light or heat.

-

Oxidation: Primary amines absorb

from the air to form carbamates; store as the HCl salt for maximum stability. -

Safety: Alkynes are potentially explosive in the presence of copper(I) salts if not buffered correctly. Always perform "Click" reactions in ventilated hoods.

References

-

ChemicalBook. (R)-1-(4-ethynylphenyl)ethanamine Product Page. Retrieved from

-

VulcanChem. Synthesis and Properties of Aryl Ethylamines. Retrieved from

-

PubChem. 1-(4-Ethylphenyl)ethanone (Ketone Precursor Data). Retrieved from

-

MDPI. Synthesis of Ethynylphenyl Derivatives and Formazans. Retrieved from

-

PrepChem. Reduction of Acetophenones to Ethylamines. Retrieved from

Sources

An In-depth Technical Guide on the pKa Values of 1-(4-Ethynylphenyl)ethan-1-amine for Buffer Selection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the acid dissociation constants (pKa) of 1-(4-ethynylphenyl)ethan-1-amine and their critical role in the strategic selection of buffer systems for pharmaceutical research and development. The principles and methodologies discussed herein are designed to offer a robust framework for ensuring the stability, solubility, and ultimately, the efficacy of drug candidates.

Executive Summary: The Criticality of pKa in Drug Development

The ionization state of a drug molecule, governed by its pKa value(s) and the pH of its environment, is a cornerstone of its physicochemical properties. These properties, including solubility, permeability, and target binding, are pivotal in determining a drug's pharmacokinetic and pharmacodynamic profile. An informed selection of a buffer system, based on a thorough understanding of the drug's pKa, is therefore not merely a matter of procedural diligence but a fundamental step in successful drug development. This guide will delve into the specific pKa considerations for this compound, a compound with distinct acidic and basic functionalities, and provide a comprehensive approach to buffer selection.

Structural Analysis and Ionizable Groups of this compound

The chemical structure of this compound features two key ionizable groups:

-

A primary amine (-NH2): This group is basic and will be protonated at acidic pH values.

-

A terminal ethynyl group (-C≡CH): The proton on the terminal alkyne is weakly acidic.

Understanding the pKa of each of these groups is essential for predicting the molecule's charge state at a given pH and for selecting an appropriate buffer system.

pKa Values of this compound and Structurally Related Compounds

| Functional Group | Compound | pKa Value |

| Amine (Basic) | Phenethylamine | 9.83[1], 9.84[2][3] |

| Benzylamine | 9.33[4] | |

| 1-Phenylethanamine | Predicted ~9.04[5] | |

| Ethynyl (Acidic) | Phenylacetylene | ~19-28.8[6][7][8][9] |

Analysis and Estimation:

-

Amine pKa: The primary amine in this compound is a benzylic amine. The pKa of phenethylamine is approximately 9.83.[1][10] The additional methyl group in 1-phenylethanamine slightly decreases the basicity, and a predicted pKa is around 9.04.[5] The electron-withdrawing effect of the para-ethynyl group on the phenyl ring will further decrease the basicity of the amine. Therefore, the estimated pKa of the amino group of this compound is likely in the range of 8.5 to 9.5.

-

Ethynyl pKa: The proton of a terminal alkyne is very weakly acidic. For phenylacetylene, the pKa is reported in a wide range, from approximately 19 to 28.8.[6][7][8][9] This high pKa indicates that the ethynyl proton will only be removed under very strongly basic conditions, far outside the typical physiological pH range.

For practical purposes in drug development, the basicity of the amine group is the primary consideration for buffer selection.

The Science of Buffer Selection: A Logic-Driven Approach

The primary goal of a buffer is to resist changes in pH. This is most effectively achieved when the pH of the solution is close to the pKa of the buffering agent.[11][12][13] The Henderson-Hasselbalch equation provides the theoretical foundation for this principle.[14][15][16][17]

pH = pKa + log ([A⁻]/[HA])

where:

-

pH is the pH of the buffer solution

-

pKa is the acid dissociation constant of the buffer's weak acid

-

[A⁻] is the molar concentration of the conjugate base

-

[HA] is the molar concentration of the weak acid

Maximum buffer capacity is achieved when pH = pKa, meaning the concentrations of the acidic and basic forms of the buffer are equal.[13][18] A buffer is generally considered effective within a range of pKa ± 1 pH unit.[13]

Given the estimated pKa of the amine group (8.5 - 9.5), a buffer system with a pKa in this range will be most effective for controlling the pH of solutions containing this compound.

Recommended Buffer Systems:

| Buffer System | pKa at 25°C | Useful pH Range |

| Tris(hydroxymethyl)aminomethane (Tris) | 8.1 | 7.1 - 9.1 |

| Borate | 9.24 | 8.2 - 10.2 |

| Glycine-NaOH | 9.6 | 8.6 - 10.6 |

| Carbonate-Bicarbonate | 10.3 | 9.3 - 11.3 |

Considerations for Buffer Selection:

-

Desired pH: The primary determinant for buffer choice is the target pH of the application.

-

Buffer Capacity: The concentration of the buffer should be sufficient to resist pH changes from the addition of acids or bases. A typical concentration range is 0.05 to 0.5 M.[11][12]

-

Toxicity and Compatibility: For biological and pharmaceutical applications, the buffer must be non-toxic and compatible with the drug substance and other excipients.[11][12] For instance, borate buffers are generally avoided in oral or parenteral formulations due to toxicity.[11]

-

Temperature Effects: The pKa of some buffers, like Tris, is sensitive to temperature changes. This should be considered if the application involves temperature fluctuations.

Methodologies for pKa Determination

While estimation provides a strong starting point, experimental determination of the pKa is crucial for precise formulation development. Several robust methods are available.[19]

This is a widely used and cost-effective method for pKa determination.[19][20] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[19]

Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-visible absorption spectra.[21] The absorbance of the compound is measured at various pH values, and the pKa is determined by analyzing the change in absorbance as a function of pH.

In recent years, computational methods have become increasingly reliable for pKa prediction, especially in the early stages of drug discovery.[22][23][24][25][26] These methods utilize quantum mechanics or machine learning algorithms to estimate pKa values based on molecular structure.[25][27][28][29] While computationally intensive methods can be very accurate, faster data-driven approaches are also valuable for high-throughput screening.[25]

Logical Framework for Buffer Selection

The selection of an appropriate buffer is a multifactorial decision process that extends beyond simply matching the pKa to the desired pH.

Logical Flow: Buffer Selection Process

Caption: A systematic approach to selecting the optimal buffer system.

Conclusion and Future Perspectives

A comprehensive understanding of the pKa values of this compound is fundamental to the successful development of formulations containing this molecule. By combining estimations from structurally similar compounds with established principles of buffer theory, researchers can make informed decisions regarding buffer selection. For late-stage development and regulatory submissions, experimental determination of the pKa is highly recommended. The integration of computational prediction tools will continue to streamline this process in early-phase drug discovery, enabling more rapid and efficient lead optimization.

References

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI.

- Phenylacetylene 536-74-3 wiki. Guidechem.

- Buffers in Pharmaceutical and Biologic Systems.

- Phenethylamine. Wikipedia.

- Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.

- Phenethylamine Impurities and Related Compound. Veeprho Pharmaceuticals.

- pKa Prediction for Anilines. Scribd.

- Phenylacetylene CAS#: 536-74-3. ChemicalBook.

- Development of Methods for the Determination of pKa Values. PMC.

- pKa Prediction. Rowan.

- Phenethylamine | C8H11N. PubChem.

- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.

- MoKa - pKa modelling. Molecular Discovery.

- Macro-pKa. Schrödinger.

- Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PubMed.

- Phenylacetylene. ChemBK.

- Buffer Equations and Buffer Capacity in General. Pharmaguideline.

- Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019).

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Cas 536-74-3,Phenylacetylene. lookchem.

- phenylacetylene. Wikidata.

- Phenethylamine|lookchem.

- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.

- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). ACS Publications.

- Biological Buffers: Essential Tools in Pharmaceutical Processes. DKSH.

- Buffer capacity (video). Khan Academy.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.

- Your guide to select the buffer in HPLC development part 1. (2025). PharmaCores.

- Benzylamine | C6H5CH2NH2. PubChem.

- Online Tools for Designing and Understanding Buffers. (2024). BioProcess International.

- Henderson–Hasselbalch equation. Wikipedia.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- 64-04-0(2-PhenylethylaMine) Product Description. ChemicalBook.

- Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium.

- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate.

- Henderson–Hasselbalch equation | Acids and bases. (2021). Khan Academy.

- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

- 1-Phenethylamine | C8H11N. PubChem.

- 1-Phenylethylamine. Wikipedia.

- 1-Phenethylamine, (-)- | C8H11N. PubChem.

- L-1-Phenylethylamine | 2627-86-3. ChemicalBook.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine|lookchem [lookchem.com]

- 3. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-1-Phenylethylamine | 2627-86-3 [chemicalbook.com]

- 6. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. phenylacetylene - Wikidata [wikidata.org]

- 10. veeprho.com [veeprho.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 13. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]

- 14. Buffer Equations and Buffer Capacity in General | Pharmaguideline [pharmaguideline.com]

- 15. microbenotes.com [microbenotes.com]

- 16. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Khan Academy [khanacademy.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]

- 23. sphinxsai.com [sphinxsai.com]

- 24. scribd.com [scribd.com]

- 25. pKa Prediction | Rowan [rowansci.com]

- 26. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. schrodinger.com [schrodinger.com]

- 28. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 29. optibrium.com [optibrium.com]

Structural analysis of 1-(4-Ethynylphenyl)ethan-1-amine isomers

Structural Analysis & Characterization of 1-(4-Ethynylphenyl)ethan-1-amine Isomers

Executive Summary

The compound This compound represents a high-value chiral scaffold in medicinal chemistry. Its structure combines a chiral primary amine—a privileged motif in GPCR and kinase inhibitors—with a para-ethynyl group, which serves as a bio-orthogonal handle for "click" chemistry (CuAAC) or Sonogashira coupling.

This guide provides a rigorous technical framework for the synthesis, resolution, and structural assignment of its (R)- and (S)-enantiomers. Unlike simple phenylethylamines, the presence of the terminal alkyne requires specific handling to prevent polymerization or hydration during analysis.

Key Technical Parameters:

| Parameter | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N |

| Chiral Center | C1 (Benzylic position) |

| Critical Functionality | Terminal Alkyne (

Synthesis & Chiral Resolution Strategy

Direct asymmetric synthesis is possible, but for analytical standards and library generation, Reductive Amination followed by Enzymatic Kinetic Resolution (EKR) is the most robust, self-validating protocol. This avoids the use of expensive chiral auxiliaries (e.g., Ellman’s sulfinamide) at the early stage.

Synthesis Workflow

-

Reductive Amination: The ketone precursor, 1-(4-ethynylphenyl)ethanone, is condensed with ammonium acetate (

) and reduced in situ with sodium cyanoborohydride (-

Note: Avoid catalytic hydrogenation (

) to preserve the alkyne.

-

-

Kinetic Resolution: The racemic amine is subjected to EKR using Candida antarctica Lipase B (CAL-B, Novozym 435) and an acyl donor (Ethyl Acetate).

-

Mechanism: CAL-B selectively acylates the (R)-amine to the acetamide, leaving the (S)-amine free.

-

Structural Characterization Protocols

Absolute Configuration: The Mosher Method

X-ray crystallography is definitive but requires suitable crystals.[3] The Mosher Method (NMR anisotropy) is the rapid, self-validating standard for chiral amines.

Principle:

Derivatization with (R)- and (S)-

Protocol:

-

Sample Prep: React 2 mg of the isolated amine enantiomer with (S)-MTPA-Cl (to form the (R)-Mosher amide) and separately with (R)-MTPA-Cl (to form the (S)-Mosher amide) in pyridine/

. -

NMR Analysis: Acquire

-NMR spectra for both amides. -

Calculation: Calculate

for protons-

Interpretation: If

for the methyl group and

-

Enantiomeric Purity: Chiral HPLC

Standard C18 columns cannot separate enantiomers. Polysaccharide-based Chiral Stationary Phases (CSPs) are required.

Method Development Table:

| Variable | Recommendation | Rationale |

|---|---|---|

| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose carbamates provide excellent recognition for aromatic amines. |

| Mobile Phase | Hexane : IPA (90:10) | Normal phase mode ensures optimal interaction with the CSP. |

| Modifier | 0.1% Diethylamine (DEA) | CRITICAL: Primary amines tail severely on silica supports. DEA masks silanol sites. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates improve resolution (

Validation Criteria:

-

Resolution (

) > 1.5 (Baseline separation). -

Tailing Factor (

) < 1.2.

Functional Analysis: The "Click" Validation

To verify the integrity of the ethynyl group (ensuring it wasn't reduced to ethyl or hydrated to a ketone during synthesis), a test "click" reaction is performed.

Protocol:

-

Mix 1 mg of the amine with 1 eq. of Benzyl Azide.

-

Add

(5 mol%) and Sodium Ascorbate (10 mol%) in -

Stir for 1 hour at RT.

-

LC-MS Check: Look for the formation of the 1,2,3-triazole adduct (

).-

Success: Clean conversion to the triazole confirms the alkyne is intact and sterically accessible.

-

References

-

Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society. Link

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry. Link

-

Kaushik, M. P., et al. (2004). "Chiral separation of amines and amino alcohols by HPLC using polysaccharide stationary phases." Journal of Chromatographic Science. Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link

-

Sigma-Aldrich. "1-(4-Ethynylphenyl)ethanone Product Specification." Sigma-Aldrich Catalog. Link

Sources

- 1. 1-(4-エチニルフェニル)エタン-1-オン | 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5 | 東京化成工業株式会社 [tcichemicals.com]

- 2. 1-(4-Ethynylphenyl)ethanone | CAS#:42472-69-5 | Chemsrc [chemsrc.com]

- 3. BJOC - A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines [beilstein-journals.org]

Electronic Architecture & Synthesis of 4-Ethynylphenyl Amine Derivatives

A Technical Compendium for Molecular Electronics

Executive Summary

This technical guide analyzes the electronic structure, synthesis, and charge-transport capabilities of 4-ethynylphenyl amine (4-EPA) and its derivatives. As a bifunctional "molecular wire," 4-EPA bridges the gap between bulk electrodes and single-molecule electronics. Its structure features an electron-donating amine (

Part 1: Molecular Architecture & Electronic Fundamentals

The electronic utility of 4-EPA derivatives stems from the interplay between the donor amine and the

Frontier Molecular Orbitals (FMO)

The charge transport efficiency is dictated by the alignment of the Highest Occupied Molecular Orbital (HOMO) relative to the Fermi level (

-

HOMO Character: Predominantly localized on the amine nitrogen and the phenyl ring. The lone pair on the nitrogen facilitates hole injection.

-

LUMO Character: Delocalized across the phenyl ring and the ethynyl triple bond.

-

Band Gap (

): Typically ranges from 3.5 to 4.5 eV in the gas phase, but narrows significantly upon binding to metal surfaces due to renormalization effects.

Table 1: Representative Electronic Parameters (DFT/B3LYP Level)

| Parameter | Value (Approx.) | Significance |

| HOMO Energy | -5.2 eV to -5.5 eV | Determines oxidation potential and hole injection barrier. |

| LUMO Energy | -1.5 eV to -2.0 eV | Determines electron injection barrier. |

| Dipole Moment | ~2.5 - 3.0 Debye | High dipole facilitates orientation in Self-Assembled Monolayers (SAMs). |

| Conductance ( | Measured via STM-BJ; highly dependent on the anchoring group. |

Charge Transport Mechanism

In a single-molecule junction (Gold-Molecule-Gold), transport occurs primarily via off-resonant tunneling . The amine group acts as the primary anchor, forming a donor-acceptor bond (

Part 2: Synthesis & Functionalization Protocol

The synthesis of 4-ethynylphenyl amine derivatives relies on the Sonogashira Cross-Coupling reaction.[1] This protocol prioritizes the use of a protected acetylene source (Trimethylsilylacetylene) to prevent polymerization and ensure high selectivity.

Reaction Logic

-

Catalytic Cycle: Pd(0) inserts into the aryl-halide bond (Oxidative Addition).

-

Activation: Cu(I) activates the terminal alkyne (Transmetallation).

-

Deprotection: The TMS group is removed in a separate step to yield the terminal alkyne.

Step-by-Step Methodology

Target: Synthesis of 4-Ethynylaniline from 4-Iodoaniline.

Phase A: Sonogashira Coupling

-

Reagents: 4-Iodoaniline (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh3)2Cl2 (3 mol%), CuI (2 mol%).

-

Solvent/Base: THF/Triethylamine (1:1 ratio). Note: The amine base acts as a proton scavenger.

-

Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen causes homocoupling (Glaser coupling).

-

Degassing: Sparge the THF/TEA solvent mixture with Argon for 30 minutes. Critical Step: Failure here results in low yields due to catalyst oxidation.

-

Addition: Add 4-Iodoaniline, Pd catalyst, and CuI to a Schlenk flask.

-

Injection: Add degassed solvent, followed by dropwise addition of Trimethylsilylacetylene.

-

Reaction: Stir at 40°C for 12-18 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). Look for the disappearance of the starting iodide (

) and appearance of the TMS-intermediate ( -

Workup: Filter through Celite to remove metal salts. Concentrate in vacuo.

Phase B: Desilylation (Deprotection)

-

Reagents: TMS-Intermediate, Potassium Carbonate (

, 2.0 eq), Methanol.

-

Dissolution: Dissolve the crude TMS-intermediate in Methanol.

-

Cleavage: Add

and stir at room temperature for 2 hours. -

Validation: The reaction is complete when the TMS peak (0.2 ppm) disappears in

NMR. -

Purification: Flash column chromatography (Silica gel).

Part 3: Single-Molecule Conductance (STM-BJ)

The defining application of 4-EPA is in molecular break junctions. The conductance is measured by repeatedly forming and breaking gold contacts in a solution containing the molecule.

Experimental Setup

-

Technique: Scanning Tunneling Microscope Break Junction (STM-BJ).[2]

-

Conditions: 0.1 - 1.0 mM solution of 4-EPA in Toluene or Mesitylene.

-

Bias Voltage: Typically 100 mV to 500 mV.

Interpreting the Data

Conductance histograms typically reveal a peak corresponding to the most probable conductance of a single molecule bridging the gap.

-

High Conductance Mode:

. Attributed to -

Low Conductance Mode:

. This is the "true" single-molecule value where the current flows through the long axis (Amine-Phenyl-Ethynyl).

Self-Validating Check: If the histogram shows no distinct peaks but only a tunneling decay background, the concentration is too low, or the anchoring groups are not binding. Verify surface cleanliness (flame-annealed gold) and solvent purity.

Part 4: References

-

Single-Molecule Conductance of Bipyridyl Ethynes & Derivatives Source: Journal of Physical Chemistry B (2010) Relevance: Establishes baseline conductance values (

to -

Sonogashira Coupling: A Detailed Protocol Source: BenchChem / Standard Literature Relevance: Provides the foundational stoichiometry and catalyst choices (Pd/Cu) for synthesizing ethynyl-arene derivatives.

-

Electronic Transport in Oligo(phenyleneethynylene) (OPE) Devices Source: University of Liverpool Repository Relevance: In-depth analysis of amine vs. ethynyl anchoring groups and their effect on molecular junction conductance.[3]

-

HOMO/LUMO Levels of Conjugated Ethynyl Derivatives Source: Physical Chemistry Research Relevance: Provides DFT-calculated orbital energies (-5.2 eV HOMO) for thiophene/phenyl-ethynyl analogs, validating electronic structure claims.

-

4-Ethynylaniline Chemical Safety & Properties Source: PubChem (NIH) Relevance: Verified physicochemical data, CAS numbers, and safety handling (skin/eye irritation warnings) for the precursor.

Sources

An In-Depth Technical Guide to the Bioavailability Prediction for 1-(4-Ethynylphenyl)ethan-1-amine Scaffolds

Abstract

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential and dosing strategy. The 1-(4-ethynylphenyl)ethan-1-amine scaffold represents a promising chemical moiety in modern medicinal chemistry, yet its structural features—a terminal alkyne and a primary benzylic amine—present unique challenges and considerations for absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive framework for the robust prediction of the bioavailability of this scaffold. We will delve into a multi-tiered approach, beginning with in silico predictive modeling to establish a foundational understanding of its physicochemical properties. This is followed by a detailed exploration of in vitro assays, including the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability and efflux studies, and liver microsomal stability assays, to elucidate the key drivers of its pharmacokinetic profile. Finally, we will outline the principles of designing informative in vivo pharmacokinetic studies in preclinical species. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of bioavailability prediction for this important class of compounds.

Introduction: The Central Role of Bioavailability in Drug Discovery

The journey of a promising bioactive compound from the laboratory bench to a clinically effective therapeutic is fraught with challenges. A significant number of drug candidates fail during development not due to a lack of potency, but because of suboptimal pharmacokinetic properties.[1] Among these, oral bioavailability—the fraction of an administered dose that reaches systemic circulation unchanged—stands as a paramount parameter.[1] It directly influences therapeutic efficacy, safety margins, and the design of patient-friendly dosing regimens.[2] Therefore, the early and accurate prediction of a compound's bioavailability is not merely a data point, but a critical component of a successful drug discovery program, enabling the prioritization of candidates with the highest probability of clinical success.

The this compound scaffold has garnered interest due to its potential for diverse biological activities. However, its constituent parts—a terminal alkyne and a primary amine at a benzylic position—necessitate a thorough and nuanced ADME assessment. The primary amine can influence solubility and serve as a handle for metabolic enzymes, while the terminal alkyne is a known site for cytochrome P450-mediated metabolism.[3][4] This guide will provide a systematic approach to dissecting and predicting the bioavailability of this scaffold, moving from computational predictions to complex biological assays.

Foundational Assessment: In Silico Prediction of Physicochemical Properties

Before embarking on resource-intensive in vitro and in vivo studies, a solid understanding of the fundamental physicochemical properties of the this compound scaffold is essential. These properties are key determinants of a drug's absorption and distribution.[5] Lipinski's Rule of Five provides a valuable framework for assessing the "drug-likeness" of a compound for oral administration.[6][7] This rule stipulates that poor oral absorption is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a calculated octanol-water partition coefficient (logP) of less than 5.[6][8]

We have utilized computational tools to predict the key physicochemical properties of this compound.

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Significance |

| Molecular Weight | 145.2 g/mol | Compliant (< 500) | Influences diffusion and transport across membranes. |

| cLogP | 2.1 | Compliant (< 5) | Indicates a balance between lipid and aqueous solubility, crucial for membrane permeability.[5] |

| Hydrogen Bond Donors | 2 | Compliant (≤ 5) | Affects desolvation energy required for membrane crossing. |

| Hydrogen Bond Acceptors | 1 | Compliant (≤ 10) | Influences interactions with biological targets and solubility. |

| Polar Surface Area (PSA) | 26.02 Ų | N/A | A value < 140 Ų is generally associated with good cell permeability. |

These values were predicted using publicly available computational tools and are intended for initial assessment.

The in silico analysis suggests that the this compound scaffold possesses favorable physicochemical properties for oral bioavailability, with no violations of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity suggest a good potential for passive diffusion across the intestinal epithelium.

In Vitro Assessment of Permeability and Absorption

While in silico predictions provide a valuable starting point, in vitro models are necessary to obtain empirical data on a compound's ability to traverse biological membranes. We will discuss two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay for a more comprehensive assessment of both passive and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that specifically measures a compound's passive diffusion across an artificial lipid membrane.[6] This provides a clean assessment of a molecule's intrinsic ability to permeate a lipid bilayer, a key component of intestinal absorption. The assay is performed in a 96-well plate format, with a donor compartment containing the test compound and an acceptor compartment separated by a lipid-infused filter.[9]

Experimental Protocol: PAMPA

-

Preparation of the Lipid Membrane: A solution of 2% (w/v) lecithin in dodecane is prepared. 5 µL of this solution is added to each well of the donor plate (a 96-well filter plate) and allowed to impregnate the filter for 5-10 minutes.

-

Preparation of Solutions: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the lipid membrane. The same buffer is used for the acceptor plate.

-

Assay Setup: 300 µL of the buffer is added to each well of the acceptor plate. 150 µL of the test compound solution is added to each well of the donor plate.

-

Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for 4-16 hours.

-

Quantification: After incubation, the plates are separated. The concentrations of the test compound in both the donor and acceptor wells, as well as a reference sample of the initial donor solution, are quantified by LC-MS/MS.

-

Calculation of Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

Where:

-

V_D is the volume of the donor well.

-

V_A is the volume of the acceptor well.

-

A is the area of the filter.

-

t is the incubation time.

-

C_A(t) is the concentration of the compound in the acceptor well at time t.

-

C_equilibrium is the concentration at theoretical equilibrium.

-

Caco-2 Cell Permeability and Efflux Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier. This model is considered more physiologically relevant than PAMPA as it expresses both tight junctions for paracellular transport and a complement of influx and efflux transporters, such as P-glycoprotein (P-gp).[10]

A bidirectional Caco-2 assay is crucial for understanding not only the rate of absorption (apical to basolateral transport, A-B) but also the extent of active efflux (basolateral to apical transport, B-A).[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[10]

Experimental Protocol: Bidirectional Caco-2 Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

-

Transport Studies (A-B): The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The test compound (typically at 1-10 µM) is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (acceptor) side.

-

Transport Studies (B-A): In a separate set of wells, the test compound is added to the basolateral (donor) side, and fresh transport buffer is added to the apical (acceptor) side.

-

Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).

-

Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Papp and Efflux Ratio: The Papp for both A-B and B-A directions is calculated. The efflux ratio is then determined.

Metabolic Stability Assessment

A compound's bioavailability is not only dependent on its ability to cross the intestinal wall but also its susceptibility to first-pass metabolism in the gut and liver. The cytochrome P450 (CYP) enzyme system is a major contributor to the phase I metabolism of many drugs.[11] The this compound scaffold contains two potential sites for metabolic transformation: the primary amine and the terminal alkyne.

-

Primary Amines: Primary amines can undergo oxidative deamination or N-hydroxylation, catalyzed by CYP enzymes.[3][12]

-

Terminal Alkynes: Terminal alkynes are known to be metabolized by CYPs, which can sometimes lead to mechanism-based inactivation of the enzyme.[4]

An in vitro metabolic stability assay using human liver microsomes (HLMs) provides a robust system to assess the susceptibility of a compound to CYP-mediated metabolism.[13]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reagents and Preparation: Pooled human liver microsomes, NADPH (cofactor), and a phosphate buffer (pH 7.4) are required. The test compound is dissolved in a minimal amount of DMSO and then diluted in the buffer.

-

Incubation Mixture: A reaction mixture is prepared containing the test compound (typically at 1 µM), HLMs (e.g., 0.5 mg/mL protein), and buffer. The reaction is initiated by the addition of NADPH.

-

Time Course: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

Quantification: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Integrated Bioavailability Prediction and In Vivo Studies

The data generated from the in silico and in vitro studies provide a comprehensive preclinical profile of the this compound scaffold's potential bioavailability. This integrated dataset allows for a more informed decision on whether to advance the compound to in vivo pharmacokinetic (PK) studies.

A Holistic View of Bioavailability Determinants

The following diagram illustrates the workflow for integrating the various predictive methods to arrive at a comprehensive assessment of bioavailability.

Caption: Integrated workflow for bioavailability prediction.

Design of In Vivo Pharmacokinetic Studies

Should the in vitro data be promising, an in vivo PK study in a relevant animal model (e.g., rat or mouse) is the definitive step to determine the oral bioavailability.[14][15]

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals.[14]

-

IV Administration: Provides a direct measure of the compound's distribution and elimination without the influence of absorption. The area under the plasma concentration-time curve (AUC) from the IV dose represents 100% bioavailability.

-

PO Administration: Allows for the assessment of the extent and rate of absorption.

Blood samples are collected at multiple time points after dosing, and the plasma concentrations of the parent drug are measured by LC-MS/MS. The oral bioavailability (%F) is then calculated as:

%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion

Predicting the oral bioavailability of a novel chemical scaffold like this compound requires a multi-pronged, systematic approach. This guide has outlined a logical progression from rapid in silico assessments to more complex and physiologically relevant in vitro assays, culminating in the design of definitive in vivo pharmacokinetic studies. By understanding the interplay between a compound's physicochemical properties, its permeability across the intestinal barrier, its susceptibility to active efflux, and its metabolic stability, drug discovery teams can make more informed decisions, de-risk their projects, and ultimately increase the likelihood of developing successful oral therapeutics. The methodologies described herein provide a robust and self-validating framework for characterizing the ADME properties of this and other promising scaffolds in the drug discovery pipeline.

References

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.

- University of Babylon. (n.d.). Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- Hanzlik, R. P., & Tullman, R. H. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. PubMed.

-

U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review NDA: 21-303 SE5-009. Retrieved from [Link]

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- de la Torre, R., Farré, M., Navarro, M., Pastor, A., & Mas, M. (n.d.). Clinical Pharmacokinetics of Amfetamine and Related Substances: Monitoring in Conventional and Non-Conventional Matrices.

- Roth, M. E., & Carroll, F. I. (n.d.).

- Schepers, R. J., & Huestis, M. A. (n.d.).

- National Institute on Drug Abuse. (n.d.).

- Optibrium. (n.d.). Small Molecule Optimisation.

- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry.

- Shoichet, B. K., & Sali, A. (2019).

- Obach, R. S. (2021). Metabolic Stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

- Obach, R. S. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.

- Hanzlik, R. P., & Cerny, M. A. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.

- Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.

- CN Bio. (n.d.). ADME Studies: Determining Promising Drug Compounds.

- Guengerich, F. P. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

- Anderson, R. J., & Johnson, R. A. (n.d.).

- MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview.

- Fasan, R. (2016). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. University of Rochester.

- Guengerich, F. P. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC.

- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- ResearchGate. (n.d.). ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET.

- Evotec. (n.d.). Caco-2 Permeability Assay.

- GARDP Revive. (n.d.). Lipinski's Rule of 5.

- Moodle@Units. (n.d.). Lipinski's rule of five.

- Scott, D. O. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.

- Millipore. (n.d.).

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Olsen, L., & Rydberg, P. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology.

- Artursson, P., & Karlsson, J. (n.d.). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

- Domainex. (n.d.). Caco-2 Permeability Assay.

- Ekins, S., & Artursson, P. (2005). Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. PubMed.

- Liu, H., & Wang, J. (n.d.).

- Preprints.org. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products.

- PubChem. (n.d.). 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754.

- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.

- Ekins, S. (n.d.).

- ProsperousPlus. (n.d.). ProsperousPlus: a one-stop and comprehensive platform for accurate protease-specific substrate cleavage prediction and machine-learning model construction.

- American Chemical Society. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation.

- Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Retrieved from Journal of Applied Pharmaceutical Research website.

- eScholarship.org. (2020). Advancing physicochemical property predictions in computational drug discovery.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.

- Scientific Research Publishing. (n.d.). Bioactive Amines: Aspects of Quality and Safety in Food. Retrieved from Scientific Research Publishing website.

- Slovak University of Technology. (n.d.). REVIEW Biogenic Amines in Food.

- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.

Sources

- 1. eijppr.com [eijppr.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]

- 7. PAMPA | Evotec [evotec.com]

- 8. longdom.org [longdom.org]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing the Bifunctional Linker 1-(4-Ethynylphenyl)ethan-1-amine

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly efficient method for the covalent ligation of molecular entities.[1][2][3] This application note presents a detailed protocol for the use of 1-(4-ethynylphenyl)ethan-1-amine, a versatile building block possessing both a terminal alkyne for CuAAC and a primary amine for subsequent orthogonal functionalization. We delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol for researchers, and offer expert insights into optimization and troubleshooting. This guide is intended for researchers in drug development, chemical biology, and materials science who seek to leverage the power of click chemistry for creating complex molecular architectures and bioconjugates.

Introduction: The Strategic Advantage of a Bifunctional Click Reagent

The CuAAC reaction has revolutionized molecular synthesis due to its high yields, stereospecificity, and tolerance of a wide array of functional groups and reaction conditions, including aqueous environments.[4][5][6] The reaction specifically joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][5]

The choice of alkyne is pivotal for the downstream application. This compound is a particularly strategic reagent. Its terminal alkyne group is a ready participant in the CuAAC reaction, while the primary amine offers a valuable, orthogonal chemical handle. This dual functionality allows for a two-stage synthetic strategy: first, the alkyne is "clicked" to an azide-bearing molecule, and subsequently, the amine can be used for amide bond formation, reductive amination, or other amine-specific chemistries. This makes it an ideal linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The CuAAC is not a concerted cycloaddition; rather, it proceeds through a multi-step pathway involving copper acetylide intermediates.[1][4] While several mechanistic nuances are still under investigation, the currently accepted model, particularly in the presence of accelerating ligands, often involves a dinuclear copper core that facilitates the cycloaddition.[4][7][8] The active catalytic species is Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate.[9][10]

The key stages are:

-

Catalyst Generation: Cu(II) is reduced to the catalytically active Cu(I) by sodium ascorbate.

-

Copper Acetylide Formation: The terminal alkyne coordinates to the Cu(I) center and, upon deprotonation, forms a copper acetylide intermediate.

-

Azide Coordination & Cyclization: The azide is coordinated to the copper center, bringing it into proximity with the activated alkyne. This facilitates the formation of a six-membered copper metallacycle.[4]

-

Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

Caption: Fig. 2: Experimental Workflow.

-

Catalyst Premixing: In a 1.5 mL microcentrifuge tube, add 25 µL of 20 mM CuSO₄ stock solution. To this, add 25 µL of 100 mM THPTA ligand stock solution (achieving a 5:1 ligand-to-copper ratio is recommended to protect the catalyst and biomolecules)[11][12]. Vortex briefly.

-

Scientist's Note: Premixing the copper and ligand is essential, especially in buffered solutions, to prevent the formation of insoluble copper salts and to ensure the copper is properly chelated before reduction. [10][11]2. Reaction Vessel Setup: In a separate 4 mL glass vial equipped with a stir bar, add:

-

100 µL of 100 mM this compound stock (10 µmol, 1.0 eq).

-

100 µL of 110 mM azide stock (11 µmol, 1.1 eq).

-

375 µL of tert-Butanol.

-

375 µL of deionized water.

-

-

Add Catalyst: Add the 50 µL of the premixed CuSO₄/THPTA solution from step 1 to the reaction vial.

-

Initiate the Reaction: Add 100 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction vial. The solution may change color slightly.

-

Incubation: Cap the vial and stir the reaction at room temperature for 1-4 hours.

Reaction Monitoring and Workup

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting starting material (the alkyne) and the appearance of the more polar triazole product spot/peak. [13]* Workup:

-

Dilute the reaction mixture with 5 mL of water.

-

Add 5 mL of ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides validated solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Oxidized/Inactive Catalyst: The Cu(I) species is sensitive to oxygen. [13][11] | • Degas all aqueous solutions (water, buffers) and the final reaction mixture with argon or nitrogen.<[14]br>• Ensure the sodium ascorbate solution is freshly prepared. [13] |

| Poor Reagent Quality: Degradation of azide or alkyne. | • Use high-purity reagents. Confirm integrity by NMR or MS if in doubt. | |

| Substrate Insolubility: One of the coupling partners is not soluble in the solvent system. | • Increase the proportion of the organic co-solvent (e.g., use 2:1 t-BuOH:water or add up to 10% DMSO). [11][15] | |

| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Insufficient reduction of Cu(II) or presence of oxygen leads to oxidative dimerization of the alkyne. [1][16] | • Ensure a slight excess of sodium ascorbate is used.<[4]br>• Perform the reaction under an inert atmosphere (N₂ or Ar). |

| Reaction Stalls | Inhibitory Buffer Components: Buffers like Tris can chelate and inhibit the copper catalyst. [11][17] | • Avoid Tris buffer. Use buffers like HEPES or phosphate. If using phosphate, ensure copper and ligand are premixed before addition. [10][11] |

| Ligand Inhibition: At high concentrations or in certain solvents, some ligands can be inhibitory. [18] | • Maintain the recommended 5:1 ligand-to-copper ratio. Do not use a large excess of ligand. |

Safety Precautions

-

Organic Azides: Low molecular weight organic azides can be explosive and should be handled with care, preferably in solution. [1][19]Avoid distillation or crystallization of small-molecule azides. [1]* Copper Salts: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Handling: Perform all manipulations in a well-ventilated fume hood.

References

-